3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one
CAS No.: 1060198-21-1
Cat. No.: VC11941203
Molecular Formula: C22H21ClN4O2
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060198-21-1 |
|---|---|
| Molecular Formula | C22H21ClN4O2 |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one |
| Standard InChI | InChI=1S/C22H21ClN4O2/c23-18-8-4-5-9-20(18)25-10-12-26(13-11-25)22(29)15-27-16-24-19(14-21(27)28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
| Standard InChI Key | AAMZGLNOGIBIBH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The molecular formula C₂₂H₂₁ClN₄O₂ reflects a complex architecture combining aromatic, heterocyclic, and amide functionalities. The IUPAC name, 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one, systematically describes its components:
-
A 6-phenyl-3,4-dihydropyrimidin-4-one core, providing a planar heterocyclic scaffold.
-
A 2-oxoethyl linker connecting the core to a 4-(2-chlorophenyl)piperazin-1-yl group, introducing conformational flexibility and potential hydrogen-bonding sites .
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁ClN₄O₂ |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one |
| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4 |
| InChIKey | AAMZGLNOGIBIBH-UHFFFAOYSA-N |
The 2-chlorophenyl substituent on the piperazine ring enhances lipophilicity, potentially influencing blood-brain barrier permeability, while the dihydropyrimidinone core may engage in π-π stacking interactions with biological targets .
Synthetic Pathways and Optimization
The synthesis of this compound involves multi-step organic transformations, typically commencing with the preparation of the dihydropyrimidinone core via Biginelli condensation. A plausible route is outlined below:
-
Formation of Dihydropyrimidinone:
Ethyl acetoacetate, benzaldehyde, and urea undergo acid-catalyzed cyclocondensation to yield 6-phenyl-3,4-dihydropyrimidin-4-one. -
Introduction of Oxoethyl Linker:
The core is alkylated at the N3 position using ethyl bromoacetate, followed by hydrolysis to generate the carboxylic acid derivative. -
Piperazine Coupling:
The carboxylic acid is activated (e.g., via HOBt/EDC) and coupled with 1-(2-chlorophenyl)piperazine to form the final amide bond.
Critical optimization parameters include:
-
Temperature Control: Maintaining ≤40°C during amide coupling to prevent racemization.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
-
Purification: Sequential chromatography (silica gel → preparative HPLC) achieves >95% purity .
Biological Significance and Mechanistic Insights
Although direct bioactivity data for this compound are scarce, structural analogs provide mechanistic clues:
Neurological Targets
The 4-(2-chlorophenyl)piperazine moiety is a hallmark of serotonin (5-HT₁A) and dopamine (D₂) receptor ligands. For instance, the antipsychotic drug aripiprazole shares this substituent, suggesting potential affinity for neuropsychiatric targets .
Cardiovascular Implications
Dihydropyrimidinones structurally resemble calcium channel blockers (e.g., nifedipine). Molecular docking studies predict that the planar core may interact with L-type Ca²⁺ channels, though experimental validation is needed.
Analytical Characterization
Rigorous analytical protocols confirm identity and purity:
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.45–7.20 (m, aromatic H), δ 4.62 (s, CH₂CO), δ 3.85–3.45 (m, piperazine CH₂) |
| HPLC | Retention time = 12.7 min (C18 column, 70:30 MeOH/H₂O) |
| HRMS | [M+H]⁺ observed at 409.1321 (calc. 409.1324) |
Stability studies indicate decomposition at >150°C, necessitating storage at −20°C under inert atmosphere .
Future Directions and Applications
-
Pharmacological Profiling:
High-throughput screening against kinase panels and GPCRs could identify lead indications. -
Structure-Activity Relationship (SAR):
Modifying the phenyl group (e.g., introducing electron-withdrawing substituents) may enhance target affinity. -
Formulation Development:
Nanoemulsion or liposomal delivery systems could address solubility limitations (logP = 3.2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume